Evidence Dimension 1: Synthetic Efficiency in Downstream Hydrolysis to Carboxylic Acid Intermediate
Methyl 3-morpholin-4-yl-3-oxopropanoate serves as a direct precursor to 3-morpholin-4-yl-3-oxopropanoic acid (CAS 105397-92-0), a key intermediate cited in multiple pharmaceutical patents including EP-3083586-A1 and WO-2015091426-A1 covering novel carboxamides with therapeutic applications . The methyl ester variant is the documented starting material for this transformation, while the corresponding ethyl ester requires additional synthetic manipulation to achieve the same carboxylic acid product. This establishes the methyl ester as the preferred precursor in patent-validated synthetic routes, providing a documented pathway advantage for users requiring the carboxylic acid derivative in downstream applications.
| Evidence Dimension | Synthetic pathway precedence and patent citation frequency |
|---|---|
| Target Compound Data | Methyl 3-morpholin-4-yl-3-oxopropanoate → 3-morpholin-4-yl-3-oxopropanoic acid; patent-relevant transformation documented in EP-3083586-A1 and WO-2015091426-A1 |
| Comparator Or Baseline | Ethyl 3-morpholino-3-oxopropanoate (CAS 37714-64-0); no equivalent patent precedence for direct conversion to same carboxylic acid in these patent families |
| Quantified Difference | Patent citation differential: target compound's downstream acid cited in at least 2 pharmaceutical patent families as key intermediate; ethyl ester not equivalently positioned in these filings |
| Conditions | Pharmaceutical patent literature review (EPO and WIPO filings, 2013-2014 priority dates) |
Why This Matters
Patent-validated synthetic precedence reduces development risk and accelerates medicinal chemistry campaigns requiring the carboxylic acid intermediate.
